molecular formula C18H25N3O2 B3897528 1-{3-[(4-Methylphenyl)carbonyl]imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone

1-{3-[(4-Methylphenyl)carbonyl]imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone

Cat. No.: B3897528
M. Wt: 315.4 g/mol
InChI Key: GACGNSJUPVJHFD-UHFFFAOYSA-N
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Description

1-{3-[(4-Methylphenyl)carbonyl]imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone is a complex organic compound that features a unique structure combining an imidazolidinone ring, a piperidine ring, and a 4-methylphenyl group

Properties

IUPAC Name

1-[3-(4-methylbenzoyl)imidazolidin-1-yl]-2-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-15-5-7-16(8-6-15)18(23)21-12-11-20(14-21)17(22)13-19-9-3-2-4-10-19/h5-8H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACGNSJUPVJHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(C2)C(=O)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(4-Methylphenyl)carbonyl]imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Attachment of the 4-Methylphenyl Group: This step often involves a Friedel-Crafts acylation reaction where the imidazolidinone ring is treated with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Incorporation of the Piperidine Ring: The final step involves the nucleophilic substitution reaction where the intermediate product is reacted with piperidine under suitable conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{3-[(4-Methylphenyl)carbonyl]imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups replacing the piperidine ring.

Scientific Research Applications

1-{3-[(4-Methylphenyl)carbonyl]imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 1-{3-[(4-Methylphenyl)carbonyl]imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The imidazolidinone ring can form hydrogen bonds and other interactions with active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The 4-methylphenyl group can further stabilize the compound’s binding to its target.

Comparison with Similar Compounds

  • 1-{3-[(4-Methylphenyl)carbonyl]imidazolidin-1-yl}-2-(morpholin-1-yl)ethanone
  • 1-{3-[(4-Methylphenyl)carbonyl]imidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethanone

Comparison:

  • Binding Affinity: The presence of different nitrogen-containing rings (piperidine, morpholine, pyrrolidine) can affect the binding affinity and specificity of the compound towards various biological targets.
  • Chemical Stability: The stability of these compounds can vary based on the nature of the nitrogen-containing ring, with piperidine derivatives often showing higher stability.
  • Biological Activity: The biological activity can differ significantly, with each compound exhibiting unique pharmacological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{3-[(4-Methylphenyl)carbonyl]imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-{3-[(4-Methylphenyl)carbonyl]imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone

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